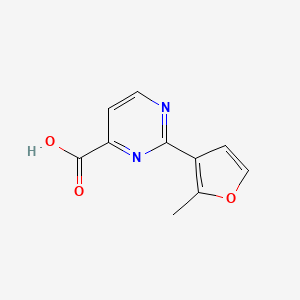

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-6-7(3-5-15-6)9-11-4-2-8(12-9)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

VMPSAHIXCYBRSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the furan and pyrimidine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur on both the furan and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with nucleic acids. These interactions can disrupt the normal function of enzymes and DNA, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. In contrast, the methylfuran group in the target compound may balance lipophilicity with moderate polarity due to the furan oxygen .

- Position of Carboxylic Acid: Thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives exhibit broader antimicrobial activity than their 4-carboxylic counterparts, suggesting that the carboxylic acid’s position modulates target engagement .

- Bulk and Steric Effects : The morpholin-3-yl substituent in 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid () introduces steric bulk, which may hinder binding to compact active sites compared to the smaller methylfuran group .

Biological Activity

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to a range of therapeutic effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_10N_2O_3. Its structure consists of a pyrimidine ring substituted with a carboxylic acid group and a 2-methylfuran moiety, which may influence its biochemical interactions.

| Property | Value |

|---|---|

| Molecular Weight | 218.21 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to this compound can inhibit bacterial growth effectively. For instance, a related compound demonstrated an IC50 value of 7.7 μM against certain bacterial strains, suggesting that modifications to the pyrimidine structure can enhance its antimicrobial efficacy .

Antitumor Activity

Pyrimidine derivatives are also known for their anticancer properties. A study focused on related compounds reported promising results in inhibiting tumor cell proliferation. For example, compounds with structural similarities exhibited IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that the incorporation of specific functional groups can significantly enhance anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with key enzymes or receptors involved in disease pathways. For example, pyrimidines have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell signaling .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can lead to increased potency and selectivity towards specific biological targets. For instance, substituents that enhance lipophilicity or introduce polar groups can significantly affect binding affinity and solubility profiles .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those related to this compound, against various bacterial strains using the microdilution method. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ampicillin .

- Antitumor Activity : In vitro studies on breast cancer cell lines showed that compounds similar to this compound could induce apoptosis and inhibit cell cycle progression at low concentrations (IC50 values <10 μM). These findings suggest potential for further development as anticancer agents .

Q & A

Q. What analytical techniques are recommended for characterizing 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid?

- Methodological Answer: Use a combination of 1H NMR (400 MHz, DMSO-d6) to confirm proton environments, LCMS for molecular ion detection (e.g., ESIMS m/z analysis), and HPLC for purity assessment (>95%). For structural confirmation, compare spectral data with analogs like 3-methyl-4-(6-(trifluoromethyl)pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, which reported δ 13.99 ppm for carboxylic protons and J-coupling patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer: Follow guidelines for pyrimidine-carboxylic acid derivatives: use PPE (gloves, lab coat), conduct reactions in a fume hood, and avoid inhalation/contact. Refer to Safety Data Sheets (SDS) for related compounds (e.g., pyrimidine-4-carboxylic acid, CAS 31462-59-6), which emphasize proper storage (room temperature, dry conditions) and emergency procedures (e.g., eye flushing with water) .

Q. How can researchers synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer: Apply General Procedure F1 (amide formation) using EDCI/HOBt coupling agents. For example, substitute the carboxylic acid group with amines or alcohols. Optimize reaction conditions (e.g., DMF as solvent, 24-hour stirring at RT) as demonstrated in the synthesis of 3-methyl-pyrrole-2-carboxylic acid derivatives .

Advanced Research Questions

Q. How can chromatographic challenges in separating stereoisomers or epimers of this compound be addressed?

- Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile/water gradients with 0.1% formic acid) and column temperature. For co-eluting epimers, use chiral columns (e.g., Chiralpak IA) or derivatize with chiral auxiliaries. Reference studies on (4S)-thiazolidine-4-carboxylic acid derivatives, where minor chromatographic adjustments resolved epimers .

Q. What synthetic strategies are effective for constructing the pyrimidine-furan hybrid core?

- Methodological Answer: Employ Suzuki-Miyaura coupling to attach the 2-methylfuran-3-yl moiety to the pyrimidine ring. Alternatively, use cyclocondensation of thioureas with β-keto esters to form the pyrimidine ring, followed by furan functionalization. Catalysts like Pd(PPh3)4 and solvents like toluene (reflux, 12 hours) are effective, as seen in oxazolo-pyridine-carboxylic acid syntheses .

Q. How can computational methods predict crystallographic behavior or synthon formation?

- Methodological Answer: Use Cambridge Structural Database (CSD) to analyze hydrogen-bonding motifs (e.g., carboxylic acid-pyrimidine synthons). Density Functional Theory (DFT) calculations can optimize molecular packing, as demonstrated in furan tetracarboxylate-2-aminopyrimidinium salt studies, which identified R22(8) hydrogen-bonding patterns .

Q. What strategies ensure high yield and purity during scale-up synthesis?

- Methodological Answer: Optimize batch reactions using palladium catalysts (e.g., Pd/C for hydrogenation) and polar aprotic solvents (e.g., DMF). Implement inline HPLC monitoring to detect intermediates, as shown in 6-(4-chlorophenyl)oxazolo-pyridine-4-carboxylic acid synthesis, achieving >94% yield .

Q. How should impurity profiling and identification be conducted for regulatory compliance?

- Methodological Answer: Use LC-MS/MS to detect trace impurities (e.g., <0.15% as per ICH guidelines). Compare retention times with spiked standards of known byproducts, such as sulfinic acid derivatives or triazole-containing analogs. Reference pharmacopeial methods for (4S)-thiazolidine-4-carboxylic acid, which specified unidentified impurities via gradient elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.